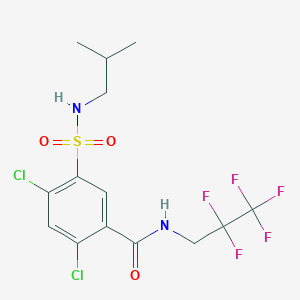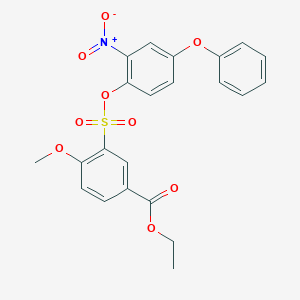![molecular formula C19H20N2O5 B7433278 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma. Therefore, this compound X has the potential to be developed as a therapeutic agent for these conditions.
Mechanism of Action
The mechanism of action of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X involves its ability to bind to the active site of target enzymes and inhibit their activity. This is achieved through the formation of stable complexes between this compound X and the enzyme, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
Studies have shown that this compound X can modulate the activity of several enzymes involved in various physiological processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, this compound X has been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of several diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X is its ability to inhibit multiple enzymes involved in various physiological processes. This makes it a promising candidate for the development of multi-targeted drugs. However, one of the limitations of this compound X is its relatively low potency compared to other inhibitors of the same enzymes. This may limit its potential use in clinical settings.
Future Directions
There are several future directions for the research and development of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X. One direction is to optimize its potency and selectivity towards specific enzymes. This can be achieved through the modification of its chemical structure or the identification of new targets. Another direction is to investigate its potential applications in the treatment of other diseases, such as cancer and diabetes. Additionally, the development of new delivery methods, such as nanoparticles or liposomes, can improve its bioavailability and efficacy.
Synthesis Methods
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with 3-bromoanisole to form 3-(4-nitrophenoxy)anisole. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to form this compound.
properties
IUPAC Name |
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-18-12(2)17(18)19(22)20-13-5-4-6-16(11-13)26-15-9-7-14(8-10-15)21(23)24/h4-12,17-18H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPZPMNBDUGQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C1C(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)
![Ethyl 4-methyl-2-[[[3-(4-nitrophenoxy)phenyl]carbamoylamino]methyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433217.png)

![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
![Ethyl 2-[(5-nitro-2-phenoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B7433239.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)

![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)